molecular formula C8H18Te2 B14424608 Di-tert-butylditellane CAS No. 79971-44-1

Di-tert-butylditellane

Cat. No.: B14424608
CAS No.: 79971-44-1
M. Wt: 369.4 g/mol
InChI Key: OPIXXSTZRZFQRI-UHFFFAOYSA-N
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Description

Based on nomenclature conventions, ditellane derivatives (R-Te-Te-R) are organotellurium compounds with a Te-Te bond.

Properties

CAS No.

79971-44-1

Molecular Formula

C8H18Te2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(tert-butylditellanyl)-2-methylpropane

InChI

InChI=1S/C8H18Te2/c1-7(2,3)9-10-8(4,5)6/h1-6H3

InChI Key

OPIXXSTZRZFQRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Te][Te]C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butylditellane can be synthesized through the reaction of tert-butyl lithium with tellurium tetrachloride, followed by reduction with a suitable reducing agent. The reaction typically proceeds as follows:

  • Formation of tert-butyl tellurium chloride:

    2(C4H9)Li+TeCl4(C4H9)2TeCl2+2LiCl2 (C₄H₉)Li + TeCl₄ \rightarrow (C₄H₉)₂TeCl₂ + 2 LiCl 2(C4​H9​)Li+TeCl4​→(C4​H9​)2​TeCl2​+2LiCl

  • Reduction to this compound:

    (C4H9)2TeCl2+2NaBH4(C4H9)2Te2+2NaCl+2BH3(C₄H₉)₂TeCl₂ + 2 NaBH₄ \rightarrow (C₄H₉)₂Te₂ + 2 NaCl + 2 BH₃ (C4​H9​)2​TeCl2​+2NaBH4​→(C4​H9​)2​Te2​+2NaCl+2BH3​

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Di-tert-butylditellane undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form tellurium oxides.
  • Reduction: It can be reduced to form tellurium hydrides.
  • Substitution: The tert-butyl groups can be substituted with other organic groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Organic halides or other electrophiles under appropriate conditions.

Major Products:

  • Oxidation: Tellurium dioxide (TeO₂).
  • Reduction: Tellurium hydrides (e.g., H₂Te).
  • Substitution: Various organotellurium compounds depending on the substituent used.

Scientific Research Applications

Di-tert-butylditellane has several applications in scientific research:

  • Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of di-tert-butylditellane involves its interaction with various molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to biological effects. For example, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, potentially leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three compounds, but none are structurally or functionally analogous to Di-tert-butylditellane:

Di-tert-butyl dicarbonate (CAS 24424-99-5)

  • Structure : (t-BuO)₂C=O, a carbonate ester .
  • Uses : Industrial and laboratory reagent for introducing tert-butoxycarbonyl (Boc) protecting groups .
  • Properties: No Te-containing functional groups; unrelated to ditellane chemistry.

Bitertanol (CAS 55179-31-2)

  • Structure : A triazole fungicide with a biphenyl-ether and hydroxyl group .
  • Properties: Polar, non-volatile, and thermally stable (Table 2 in ). No Te or chalcogen bonds.

Di-tert-butyldiazidosilane (CAS 116077-31-7)

  • Structure : (t-Bu)₂Si(N₃)₂, a silicon-based compound with azide groups .
  • Properties : Reactive azide functionalities; unrelated to Te chemistry.

Key Discrepancies and Limitations

Structural Differences: None of the compounds in the evidence contain Te or Te-Te bonds.

Functional Groups : this compound would involve Te-Te bonding, which is absent in the provided compounds.

Data Gaps: No physicochemical, spectroscopic, or reactivity data for this compound are available in the evidence.

Proposed Data Table (Hypothetical Comparison)

Property This compound (Hypothetical) Di-tert-butyl dicarbonate Bitertanol Di-tert-butyldiazidosilane
CAS No. N/A 24424-99-5 55179-31-2 116077-31-7
Molecular Formula (t-Bu)₂Te₂ C₁₀H₁₈O₅ C₂₀H₂₃N₃O₂ C₈H₁₈N₆Si
Key Functional Group Te-Te bond Carbonate ester Triazole, hydroxyl Silicon-azide
Applications (Theoretical: Catalysis, materials) Boc protection Fungicide (Theoretical: Precursor chemistry)

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